N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester

Lipophilicity Chromatographic retention LogP

N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester (CAS 1242137-21-8) is a synthetic amino acid derivative with the IUPAC name methyl 2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoate. It bears a 3-fluoro-4-carbamoyl phenyl ring linked to an α,α-dimethylglycine methyl ester backbone (C₁₂H₁₅FN₂O₃; MW 254.26 g/mol).

Molecular Formula C12H15FN2O3
Molecular Weight 254.261
CAS No. 1242137-21-8
Cat. No. B591971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester
CAS1242137-21-8
Molecular FormulaC12H15FN2O3
Molecular Weight254.261
Structural Identifiers
SMILESCC(C)(C(=O)OC)NC1=CC(=C(C=C1)C(=O)N)F
InChIInChI=1S/C12H15FN2O3/c1-12(2,11(17)18-3)15-7-4-5-8(10(14)16)9(13)6-7/h4-6,15H,1-3H3,(H2,14,16)
InChIKeyRKZPPQSTEMLROE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester (CAS 1242137-21-8): Chemical Class, Structural Identity, and Procurement Baseline


N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester (CAS 1242137-21-8) is a synthetic amino acid derivative with the IUPAC name methyl 2-(4-carbamoyl-3-fluoroanilino)-2-methylpropanoate . It bears a 3-fluoro-4-carbamoyl phenyl ring linked to an α,α-dimethylglycine methyl ester backbone (C₁₂H₁₅FN₂O₃; MW 254.26 g/mol) . The compound is primarily recognized as a protected synthetic intermediate en route to enzalutamide-related androgen receptor antagonists [1]. Commercially, it is supplied as a brown to dark-brown solid with specified solubility in chlorinated solvents (chloroform, dichloromethane) and methanol .

Why Generic Substitution of Enzalutamide Amino-Acid Intermediates Is Not Advisable Without CAS-Specific Verification: The 1242137-21-8 Case


Within the enzalutamide intermediate family, compounds sharing a 3-fluoro-4-carbamoyl aniline core differ critically in the terminal functional group on the 2-methylalanine moiety. The methyl ester (CAS 1242137-21-8) provides a protected carboxylate that directly participates in the key cyclization step forming the thiohydantoin ring, whereas the corresponding free carboxylic acid (CAS 1242137-20-7) requires additional activation or protection before use [1]. These two forms also diverge measurably in lipophilicity, with the methyl ester exhibiting an XLogP of approximately 2.06 versus 1.97 for the carboxylic acid [2], which affects chromatographic retention, extraction behavior, and solvent partitioning during multi-step syntheses. Furthermore, the methyl ester is designated as a synthetic intermediate, while the carboxylic acid is catalogued as Enzalutamide Impurity 5 and is qualified as a reference standard for analytical method validation [3]. Interchanging these forms without verifying the specific CAS number introduces risk of failed coupling reactions, altered impurity profiles, and non-compliance with regulatory analytical frameworks.

Quantitative Differentiation Evidence: N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester vs. Closest Analogs


Lipophilicity Differential: Methyl Ester (XLogP 2.06) vs. Carboxylic Acid (LogP 1.97) Governs Chromatographic and Extraction Behavior

The methyl ester (CAS 1242137-21-8) exhibits a computed XLogP of 2.06 [1], which is higher than the LogP of 1.97 reported for the corresponding carboxylic acid form (CAS 1242137-20-7) . This ~0.09 log unit difference, while modest, translates to measurably distinct retention on reversed-phase HPLC columns and differential partitioning in aqueous-organic extraction workflows, both of which are critical parameters in intermediate purification and impurity profiling of enzalutamide synthetic routes.

Lipophilicity Chromatographic retention LogP Solvent extraction Enzalutamide intermediate

Polar Surface Area Contrast: Methyl Ester (tPSA 81.4 Ų) vs. Carboxylic Acid (tPSA 92.4 Ų) Affects Permeability and Solubility Parameters

The topological polar surface area (tPSA) of the methyl ester (CAS 1242137-21-8) is 81.4 Ų [1], compared to 92.4 Ų for the free carboxylic acid (CAS 1242137-20-7) . This 11.0 Ų reduction in tPSA for the methyl ester reflects the masking of the polar carboxylate group as a less polar methyl ester, which is consistent with its observed solubility in moderately polar organic solvents (chloroform, DCM, methanol) and its role as a protected intermediate designed for organic-phase reactions such as the DMSO-mediated cyclization with isothiocyanatobenzonitrile derivatives .

Topological polar surface area tPSA Permeability Solubility Drug intermediate

Achievable HPLC Purity Benchmark: Methyl Ester Reaches 99.4% Under Patent-Disclosed Conditions, with Defined Retention Time for Method Transfer

Under the synthetic procedure disclosed in US Patent US8524755B2, the methyl ester (CAS 1242137-21-8) was obtained with an HPLC purity of 99.4% and a defined retention time of 2.782 minutes on a YMC ODS A column (4.6×150 mm, 5 μm) using an ammonium acetate/acetonitrile gradient at 1 mL/min . In contrast, the carboxylic acid analog (CAS 1242137-20-7), marketed as Enzalutamide Impurity 5, is commercially available at purities typically ranging from 97% to 98% [1][2]. The methyl ester thus provides a higher purity baseline directly from the synthetic procedure, with a fully specified HPLC method that facilitates immediate method transfer to quality control laboratories.

HPLC purity Chromatographic method Quality control Retention time Enzalutamide synthesis

Functional Role Differentiation: Methyl Ester as a Direct Cyclization Partner vs. Carboxylic Acid as an Analytical Impurity Reference Standard

The methyl ester (CAS 1242137-21-8) serves as the direct nucleophilic partner in the key thiohydantoin ring-closing step with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form the enzalutamide core, as described in US Patent US8524755B2 . By contrast, the carboxylic acid form (CAS 1242137-20-7) is explicitly classified and marketed as Enzalutamide Impurity 5, intended for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for ANDA applications [1][2]. This functional divergence means that procurement of the methyl ester supports forward synthetic chemistry, while procurement of the carboxylic acid supports analytical and regulatory activities.

Synthetic intermediate Cyclization Thiohydantoin Reference standard Impurity profiling

Storage Stability and Handling: Defined −20°C Storage for Methyl Ester vs. Ambient Storage for Carboxylic Acid, with Implications for Long-Term Procurement Planning

Vendor specifications consistently indicate that the methyl ester (CAS 1242137-21-8) requires storage at −20°C for long-term stability , whereas the carboxylic acid (CAS 1242137-20-7) is reported as stable at room temperature . Additionally, the methyl ester is recommended for refrigeration (2–8°C) when stored protected from air and light [1]. This differential storage requirement has direct implications for procurement logistics, shipping conditions, and laboratory inventory management, particularly for organizations ordering multi-gram quantities for extended synthetic campaigns.

Storage stability Cold chain Procurement logistics Shelf life Intermediate handling

High-Confidence Application Scenarios for N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester (CAS 1242137-21-8) Based on Quantitative Differentiation Evidence


Enzalutamide Analog Synthesis via Direct Thiohydantoin Cyclization: The Methyl Ester as the Preferred Substrate

In synthetic routes to enzalutamide and structurally related androgen receptor antagonists, the methyl ester (CAS 1242137-21-8) is the direct reaction partner for cyclization with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile in dry DMSO at 80–82°C, as established in US Patent US8524755B2 . Its tPSA of 81.4 Ų supports solubility in the anhydrous polar aprotic reaction medium, while the methyl ester protecting group enables direct nucleophilic attack to form the thiohydantoin ring without requiring a separate carboxylic acid activation step . Laboratories synthesizing enzalutamide analogs should prioritize procurement of this CAS number over the carboxylic acid form (CAS 1242137-20-7), which would necessitate an additional esterification step with associated yield loss .

Chromatographic Method Development and Impurity Profiling: Leveraging the Defined HPLC Retention Time and High Purity Benchmark

The methyl ester's HPLC purity of 99.4% at a retention time of 2.782 minutes (YMC ODS A column; ammonium acetate/acetonitrile gradient) provides a well-characterized reference point for developing and validating HPLC or UPLC methods for enzalutamide process intermediates . The compound's XLogP of 2.06 and tPSA of 81.4 Ų [1] offer computational parameters that can guide method optimization. For quality control laboratories establishing in-process control methods for enzalutamide manufacturing, the methyl ester serves as a process intermediate marker, while the structurally distinct carboxylic acid (CAS 1242137-20-7; LogP 1.97, tPSA 92.4 Ų) serves as the impurity reference standard . These two compounds occupy complementary but non-interchangeable roles in the analytical workflow.

Medicinal Chemistry Exploration of Androgen Receptor Antagonist Scaffolds with Modified Aniline or Amino Acid Moieties

For medicinal chemistry programs exploring structure-activity relationships (SAR) around the enzalutamide scaffold, the methyl ester intermediate offers a modular building block in which the 3-fluoro-4-carbamoyl aniline portion or the 2-methylalanine ester portion can be varied independently . The commercial availability of the methyl ester at 98%+ purity from multiple vendors [1], combined with its defined solubility in chloroform, DCM, and methanol , facilitates its use in parallel synthesis or library production. The differentiated lipophilicity (XLogP 2.06 vs. 1.97 for the carboxylic acid) also makes the methyl ester the more suitable building block for late-stage diversification reactions conducted in organic solvents.

Cold-Chain-Compliant Procurement for Multi-Step Synthetic Campaigns Requiring Intermediate Stability

Organizations planning extended enzalutamide synthesis campaigns should incorporate the −20°C storage requirement of the methyl ester into their procurement specifications and logistics planning. The compound is supplied as a brown to dark-brown solid [1] and should be centrifuged prior to opening to maximize recovery . Procurement teams evaluating suppliers should verify that the cold chain is maintained from dispatch through receipt and that laboratory −20°C storage capacity is adequate for the ordered quantity. The room-temperature-stable carboxylic acid (CAS 1242137-20-7) is logistically simpler but is not a functional substitute for the methyl ester in the cyclization step, reinforcing the need for CAS-specific procurement even when cold-chain constraints are a consideration.

Quote Request

Request a Quote for N-[4-(Aminocarbonyl)-3-fluorophenyl]-2-methylalanine Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.